molecular formula C6H14N2O B2920215 (3R,4R)-N3,N3-Dimethyltetrahydrofuran-3,4-diamine CAS No. 728008-13-7

(3R,4R)-N3,N3-Dimethyltetrahydrofuran-3,4-diamine

Cat. No.: B2920215
CAS No.: 728008-13-7
M. Wt: 130.19 g/mol
InChI Key: IUMNKTUVNOMOMG-PHDIDXHHSA-N
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Description

(3R,4R)-N3,N3-Dimethyltetrahydrofuran-3,4-diamine is an organic compound that belongs to the class of tetrahydrofuran derivatives This compound is characterized by the presence of two amine groups attached to a tetrahydrofuran ring, with specific stereochemistry at the 3rd and 4th positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-N3,N3-Dimethyltetrahydrofuran-3,4-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as tetrahydrofuran and appropriate amine precursors.

    Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry is achieved.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and automated purification systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-N3,N3-Dimethyltetrahydrofuran-3,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The amine groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution Reagents: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

(3R,4R)-N3,N3-Dimethyltetrahydrofuran-3,4-diamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3R,4R)-N3,N3-Dimethyltetrahydrofuran-3,4-diamine exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other biomolecules. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydrofuran: A simpler analog without the amine groups.

    N,N-Dimethylethylenediamine: A related compound with a different ring structure.

    3,4-Diaminotetrahydrofuran: A similar compound without the N3,N3-dimethyl substitution.

Uniqueness

(3R,4R)-N3,N3-Dimethyltetrahydrofuran-3,4-diamine is unique due to its specific stereochemistry and the presence of two amine groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

728008-13-7

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

(3S,4S)-3-N,3-N-dimethyloxolane-3,4-diamine

InChI

InChI=1S/C6H14N2O/c1-8(2)6-4-9-3-5(6)7/h5-6H,3-4,7H2,1-2H3/t5-,6-/m1/s1

InChI Key

IUMNKTUVNOMOMG-PHDIDXHHSA-N

Isomeric SMILES

CN(C)[C@@H]1COC[C@H]1N

SMILES

CN(C)C1COCC1N

Canonical SMILES

CN(C)C1COCC1N

solubility

not available

Origin of Product

United States

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